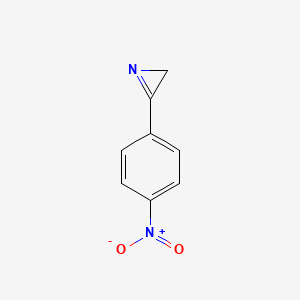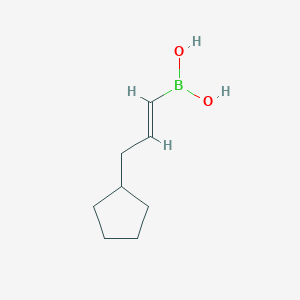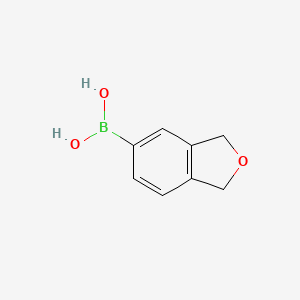
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is an organic compound characterized by the presence of a trifluoroethoxy group attached to a propenal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal typically involves the reaction of 2,2,2-trifluoroethanol with propenal under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoroethoxy groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways and cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enol: Similar in structure but with an alcohol group instead of an aldehyde.
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enoic acid: Contains a carboxylic acid group instead of an aldehyde.
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enamine: Features an amine group in place of the aldehyde.
Uniqueness
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is unique due to its combination of a trifluoroethoxy group and an aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H5F3O2 |
|---|---|
Poids moléculaire |
154.09 g/mol |
Nom IUPAC |
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)4-10-3-1-2-9/h1-3H,4H2/b3-1- |
Clé InChI |
JZAFOTVWBJVWNH-IWQZZHSRSA-N |
SMILES isomérique |
C(C(F)(F)F)O/C=C\C=O |
SMILES canonique |
C(C(F)(F)F)OC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)

![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)








